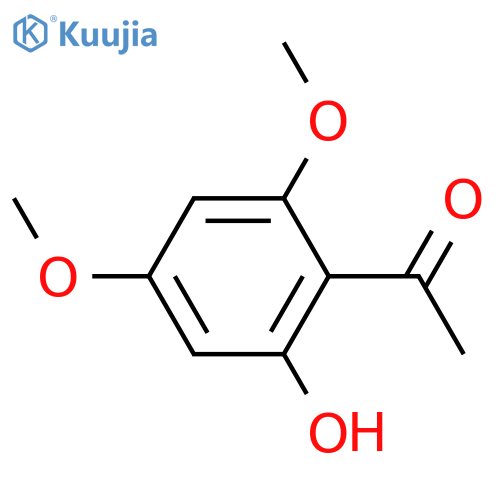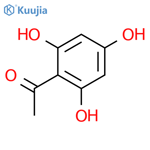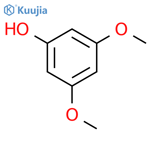- Synthesis of flavokawain B and its anti-proliferative activity against gefitinib-resistant non-small cell lung cancer (NSCLC), Bulletin of the Korean Chemical Society, 2013, 34(12), 3782-3786
Cas no 90-24-4 (Xanthoxylin)

Xanthoxylin structure
商品名:Xanthoxylin
Xanthoxylin 化学的及び物理的性質
名前と識別子
-
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone
- xanthoxylin
- 4,6-Dimethoxy-2-hydroxyacetophenone
- Brevifolin~4,6-Dimethoxy-2-hydroxyacetophenone~Xanthoxylin
- 2'-Hydroxy-4',6'-dimethoxyacetophenone
- 4',6'-Dimethoxy-2'-hydroxyacetophenone
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- 1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone
- 2-Hydroxy-4
- [ "2-Hydroxy-4", "6-dimethoxyacetophenone" ]
- Xanthoxyline
- Brevifolin
- 2-Hydroxy-4,6-dimethoxyacetophenone
- Brevifolin (Zanthoxylum)
- Phloracetophenone dimethyl ether
- Brevifolin (VAN)
- 2,4-Di-O-methylphloroacetophenone
- Phloroacetophenone 2,4-dimethyl ether
- Ethanone, 1-(2-hydroxy-4,6-dimethoxyphenyl)-
- Acetophenone der.
- 1-Acetyl-2-hydroxy-4,6-dimethoxy
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone (ACI)
- Acetophenone, 2′-hydroxy-4′,6′-dimethoxy- (6CI, 7CI, 8CI)
- 1-Acetyl-2-hydroxy-4,6-dimethoxybenzene
- 2-Acetyl-3,5-dimethoxyphenol
- 2′,4′-Dimethoxy-6′-hydroxyacetophenone
- 2′-Hydroxy-4′,6′-dimethoxyacetophenone
- 4′,6′-Dimethoxy-2′-hydroxyacetophenone
- NSC 17392
- Phloroacetophenone dimethyl ether
- MLS002207182
- SMR001306755
- SCHEMBL44708
- 2-Hydroxy-4, 6-dimethoxyacetophenone
- 4, 6-Dimethoxy-2-hydroxyacetophenone
- BSPBio_001701
- XANTHOXYLIN [MI]
- NCGC00095824-01
- SPBio_000566
- NSC17392
- AKOS015856339
- BRD-K12260308-001-04-2
- CHEBI:10070
- Spectrum5_000237
- KBioGR_002137
- NSC-17392
- SDCCGMLS-0066937.P001
- BRD-K12260308-001-02-6
- 1-(2-hydroxy-4,6-dimethoxyphenyl)-ethanone
- MFCD00017243
- 2'-hyroxy-4',6'-dimethoxyacetophenone
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone #
- SY048579
- EINECS 201-978-3
- 90-24-4
- KBioSS_001057
- 2 inverted exclamation mark -Hydroxy-4 inverted exclamation mark ,6 inverted exclamation mark -dimethoxyacetophenone
- 2-Hydroxyl-4,6-dimethoxy-acetophenone
- Spectrum4_001499
- 1-(2-hydroxy-4,6-dimethoxy-phenyl)ethanone
- (2-hydroxy-4,6-dimethoxy-phenyl)-ethanone
- NCGC00095824-02
- HY-N1063
- XANTHOXYLINE [WHO-DD]
- AQ-358/42007313
- DivK1c_006809
- UNII-Z8RSY5TZPA
- KBio2_006193
- KBio2_003625
- FT-0612544
- SR-05000002434
- 2'-Hydroxy-4',6'-dimethoxyacetophenone, 97%
- Spectrum3_000181
- A843476
- NS00039355
- SR-05000002434-1
- 2'-Hydroxy-4',6'-dimethoxy-Acetophenone
- CHEMBL450288
- AI3-26010
- EN300-6477862
- DTXSID10237981
- Ethanone,1-(2-hydroxy-4,6-dimethoxyphenyl)-
- s4781
- Spectrum_000577
- Z8RSY5TZPA
- SpecPlus_000713
- Spectrum2_000463
- Acetophenone, 2'-hydroxy-4',6'-dimethoxy-
- KBio1_001753
- AS-40799
- Acetophenone, 2'-hydroxy-4',6'-dimethoxy- (8CI)
- AC-35124
- KBio3_001201
- Acetophenone,6'-dimethoxy-
- CCG-38702
- SPECTRUM200441
- KBio2_001057
- Z1255434817
- 6-Methoxypaeonol
- CS-0016347
- 2',4'-DIMETHOXY-6'-HYDROXYACETOPHENONE
- Q18210424
- D2683
- 477-94-1
- DTXCID60160472
- Xanthoxylin
-
- MDL: MFCD00017243
- インチ: 1S/C10H12O4/c1-6(11)10-8(12)4-7(13-2)5-9(10)14-3/h4-5,12H,1-3H3
- InChIKey: FBUBVLUPUDBFME-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1C(OC)=CC(OC)=CC=1O
- BRN: 1285013
計算された属性
- せいみつぶんしりょう: 196.07400
- どういたいしつりょう: 196.074
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 196.20
- トポロジー分子極性表面積: 55.8
- 疎水性パラメータ計算基準値(XlogP): 1.7
- ひょうめんでんか: 0
- 互変異性体の数: 9
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.172
- ゆうかいてん: 79.0 to 82.0 deg-C
- ふってん: 185°C/20mmHg(lit.)
- フラッシュポイント: 185°C/20mm
- 屈折率: 1.527
- ようかいど: Soluble in hot methanol.
- PSA: 55.76000
- LogP: 1.61200
- マーカー: 10067
Xanthoxylin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- リスク用語:R36/37/38
Xanthoxylin 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
Xanthoxylin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046405-100mg |
Xanthoxylin |
90-24-4 | 98% | 100mg |
¥56 | 2023-04-13 | |
| S e l l e c k ZHONG GUO | S4781-25mg |
Xanthoxyline |
90-24-4 | 99.93% | 25mg |
¥794.46 | 2023-09-15 | |
| Apollo Scientific | OR22374-5g |
2'-Hydroxy-4',6'-dimethoxyacetophenone |
90-24-4 | 99% | 5g |
£39.00 | 2025-02-19 | |
| TRC | H949235-1g |
1-(2-Hydroxy-4,6-dimethylphenyl)-ethanone |
90-24-4 | 1g |
$ 76.00 | 2023-09-07 | ||
| Enamine | EN300-6477862-5.0g |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one |
90-24-4 | 95% | 5.0g |
$104.0 | 2023-07-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046405-25g |
Xanthoxylin |
90-24-4 | 98% | 25g |
¥1535 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046405-100g |
Xanthoxylin |
90-24-4 | 98% | 100g |
¥3754 | 2023-04-13 | |
| abcr | AB117247-1 g |
2'-Hydroxy-4',6'-dimethoxyacetophenone, 98%; . |
90-24-4 | 98% | 1 g |
€76.10 | 2023-07-20 | |
| Enamine | EN300-6477862-2.5g |
1-(2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one |
90-24-4 | 95% | 2.5g |
$73.0 | 2023-07-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14662-5g |
Xanthoxylin |
90-24-4 | >98.0%(GC) | 5g |
¥1658.0 | 2023-09-07 |
Xanthoxylin 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Unraveling the anti-influenza effect of flavonoids: Experimental validation of luteolin and its congeners as potent influenza endonuclease inhibitors, European Journal of Medicinal Chemistry, 2020, 208,
合成方法 3
合成方法 4
はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Dichloromethane ; 5 min, -10 °C
1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 -10 °C; -10 °C → reflux; 3 h, reflux; reflux → rt; overnight, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
リファレンス
- Synthesis and antiproliferative activity of benzofuran-based analogs of cercosporamide against non-small cell lung cancer cell lines, European Journal of Medicinal Chemistry, 2013, 69, 823-832
合成方法 5
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate ; 3 h, 85 °C
リファレンス
- Identification of 5,7,3',4'-Tetramethoxyflavone Metabolites in Rat Urine by the Isotope-Labeling Method and Ultrahigh-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry, Journal of Agricultural and Food Chemistry, 2012, 60(33), 8123-8128
合成方法 6
合成方法 7
合成方法 8
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, 66 °C
リファレンス
- Evaluation of the inhibitory effects of (e)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (dinap), a natural product analog, on the replication of type 2 PRRSV in vitro and in vivo, Molecules, 2019, 24(5), 887/1-887/16
合成方法 9
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt
1.2 rt; 4 - 5 h, rt
1.2 rt; 4 - 5 h, rt
リファレンス
- Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design, Bioorganic & Medicinal Chemistry, 2018, 26(16), 4602-4614
合成方法 10
合成方法 11
合成方法 12
Xanthoxylin Raw materials
Xanthoxylin Preparation Products
Xanthoxylin サプライヤー
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:90-24-4)Xanthoxylin
注文番号:TB01125
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:56
価格 ($):price inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90-24-4) 4,6-二甲基-2-羟基苯乙酮
注文番号:LE2471770
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:39
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90-24-4)4',6'-Dimethoxy-2'-hydroxyacetophenone, ≥ 98.0%
注文番号:LE15125
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:12
価格 ($):discuss personally
Xanthoxylin 関連文献
-
1. 696. Vitexin. Part IW. H. Evans,A. McGookin,L. Jurd,Alexander Robertson,W. R. N. Williamson J. Chem. Soc. 1957 3510
-
T. H. Simpson,W. B. Whalley J. Chem. Soc. 1955 166
-
Haichuan Zhang,Shiyu Fu Green Chem. 2022 24 6619
-
4. CLXV.—Hydroxy-carbonyl compounds. Part II. The benzoylation of ketones derived from phloroglucinolFrederick W. Canter,Frank H. Curd,Alexander Robertson J. Chem. Soc. 1931 1245
-
W. A. Hutchins,T. S. Wheeler J. Chem. Soc. 1939 91
推奨される供給者
Amadis Chemical Company Limited
(CAS:90-24-4)Xanthoxylin

清らかである:99%/99%
はかる:25g/100g
価格 ($):157.0/626.0
atkchemica
(CAS:90-24-4)Xanthoxylin

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ











